molecular formula C17H19FN4O3 B2570153 N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251677-84-5

N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2570153
CAS No.: 1251677-84-5
M. Wt: 346.362
InChI Key: FHJVIJVBYFOUTP-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a pyrimidinone-based compound featuring a 3-fluorophenyl acetamide group and a morpholine ring.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3/c1-12-9-16(24)22(17(19-12)21-5-7-25-8-6-21)11-15(23)20-14-4-2-3-13(18)10-14/h2-4,9-10H,5-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJVIJVBYFOUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves a multi-step process:

    Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the dihydropyrimidinone intermediate.

    Attachment of the Fluorophenyl Group: The final step involves the coupling of the fluorophenyl group to the dihydropyrimidinone core via an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrimidinone core, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives of the dihydropyrimidinone core.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound is part of a class of molecules known for their biological activity, particularly in the realm of anti-inflammatory and analgesic properties. The presence of the morpholine moiety enhances its interaction with biological targets, making it a candidate for drug development.

Anti-inflammatory Activities

Research indicates that compounds similar to N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide exhibit significant anti-inflammatory effects. For instance, studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .

Analgesic Properties

The analgesic potential of this compound has been investigated in various preclinical studies. It has been noted that similar structures can provide pain relief comparable to standard analgesics like Indomethacin, with reduced side effects such as gastrointestinal ulceration .

Pharmacological Studies

Pharmacological evaluations have demonstrated the efficacy of this compound in modulating pain pathways and inflammatory responses.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in treating conditions such as arthritis and other inflammatory diseases. For example, a study demonstrated that a derivative exhibited significant reduction in paw edema in rat models, suggesting its potential use in chronic inflammatory conditions .

Biochemical Applications

Beyond its medicinal implications, this compound may also find applications in biochemical research.

Enzyme Modulation

The ability of this compound to modulate enzyme activity makes it a valuable tool for studying biochemical pathways involved in inflammation and pain signaling. Its structural characteristics allow it to interact with various biological macromolecules, providing insights into enzyme kinetics and inhibition mechanisms .

Summary of Findings

Application AreaKey Findings
Anti-inflammatorySignificant reduction in cytokine production
AnalgesicComparable effectiveness to Indomethacin with fewer side effects
Biochemical ResearchPotential for enzyme modulation studies

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the morpholinyl and dihydropyrimidinone moieties contribute to its overall activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents Core Structure Key Properties/Applications Reference
Target Compound : N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide C₁₇H₁₇FN₄O₃ 3-fluorophenyl Pyrimidinone Hypothesized improved solubility due to morpholine; fluorophenyl may enhance metabolic stability.
ChemDiv P574-4537 C₁₇H₁₈F₂N₄O₃ 2,4-difluorophenyl Pyrimidinone Used in high-throughput screening; difluorophenyl may increase lipophilicity and binding affinity.
CAS 1260584-22-2 C₁₈H₁₇F₃N₄O₃ 3-(difluoromethyl)-4-fluorophenyl Pyrimidinone Difluoromethyl group enhances electronegativity and potential target engagement; explored as a therapeutic lead.
Compound 11 () C₃₀H₂₂FN₅O₃S 4-fluorophenyl (attached to pyridinone) Pyridinone/Quinazolinone Dual EGFR/BRAFV600E inhibitor; high melting point (>300°C) indicates crystalline stability.
Derivative C₂₀H₂₇N₂O₄ 4-isopropylphenyl Morpholinone Synthetic intermediate; acetyl and isopropyl groups may influence pharmacokinetics.

Key Structural and Functional Insights

Core Heterocycles: The pyrimidinone core (target compound, P574-4537, CAS 1260584-22-2) is associated with kinase inhibition, as seen in pyridinone/quinazolinone hybrids (e.g., Compound 11 in ) targeting EGFR and BRAF pathways . Morpholine rings (present in the target and analogs) improve aqueous solubility due to oxygen’s hydrogen-bonding capacity, critical for oral bioavailability .

Substituent Effects :

  • Fluorine Positioning : The 3-fluorophenyl group in the target compound may offer a balance between metabolic stability and steric hindrance compared to 2,4-difluorophenyl (P574-4537) or bulkier difluoromethyl (CAS 1260584-22-2). Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
  • Heteroatom Modifications : Compounds with sulfur (e.g., thioacetamide in ) or sulfonyl groups () exhibit varied electronic profiles, influencing target selectivity and potency .

Physicochemical Properties: High melting points (>300°C) in pyridinone derivatives () suggest strong crystalline packing, which may correlate with slow dissolution rates or formulation challenges . Morpholinone derivatives () with acetyl groups demonstrate synthetic versatility, though lipophilic substituents (e.g., isopropyl) may reduce solubility .

Biological Activity

N-(3-fluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorophenyl group and a morpholine moiety attached to a dihydropyrimidine core. Its molecular formula is C17H19FN4O3C_{17}H_{19}FN_4O_3 with a molecular weight of approximately 342.35 g/mol. The presence of the fluorine atom and the morpholine ring is believed to enhance its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).
  • Inhibition Concentrations : The compound exhibited IC50 values ranging from 0.5 µM to 5 µM across different cell lines, indicating potent antitumor activity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 4.98 µM) .

The proposed mechanisms through which this compound exerts its antitumor effects include:

  • Apoptosis Induction : Treatment with the compound has been shown to increase pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2, leading to enhanced apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .

Synthesis and Characterization

This compound can be synthesized through multi-step reactions involving the condensation of appropriate precursors under controlled conditions. The synthetic pathway typically involves:

  • Formation of the dihydropyrimidine scaffold.
  • Introduction of the morpholine group via nucleophilic substitution.
  • Final acetamide formation through acylation.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Study on A549 Cells : A study demonstrated that treatment with 20 µM of this compound resulted in significant apoptosis as evidenced by increased caspase activity .
  • Comparative Analysis : In comparative studies against other synthesized compounds, this particular derivative showed superior activity against multiple cancer types, suggesting its potential as a lead compound for further development .

Data Summary Table

Compound Cell Line IC50 (µM) Mechanism
N-(3-fluorophenyl)-2-[4-methyl...A5490.5Apoptosis induction
N-(3-fluorophenyl)-2-[4-methyl...MCF71.0Cell cycle arrest
5-FluorouracilA5494.98Standard control

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